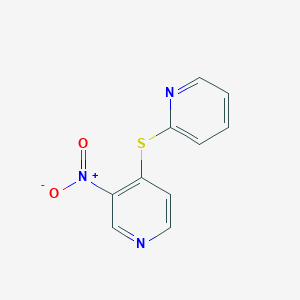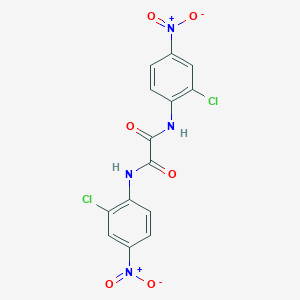![molecular formula C19H24N2O5S2 B215448 N-[4-(DIETHYLSULFAMOYL)PHENYL]-2-PHENYLMETHANESULFONYLACETAMIDE](/img/structure/B215448.png)
N-[4-(DIETHYLSULFAMOYL)PHENYL]-2-PHENYLMETHANESULFONYLACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(DIETHYLSULFAMOYL)PHENYL]-2-PHENYLMETHANESULFONYLACETAMIDE is a complex organic compound that features both sulfonyl and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIETHYLSULFAMOYL)PHENYL]-2-PHENYLMETHANESULFONYLACETAMIDE typically involves multiple steps. One common method starts with the preparation of the benzylsulfonyl intermediate. This can be achieved by reacting benzyl mercaptan with an appropriate halide, such as benzyl bromide, in the presence of a base like potassium carbonate in acetone . The resulting benzylsulfide is then oxidized using hydrogen peroxide in acetic acid to form the benzylsulfonyl compound .
The next step involves the introduction of the acetamide group. This can be done by reacting the benzylsulfonyl intermediate with chloroacetyl chloride in the presence of a base, followed by the reaction with 4-(diethylsulfamoyl)aniline to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIETHYLSULFAMOYL)PHENYL]-2-PHENYLMETHANESULFONYLACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The sulfonyl and sulfonamide groups can be reduced to their corresponding sulfides and amines, respectively.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) or other strong reducing agents.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce sulfide and amine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique functional groups.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(DIETHYLSULFAMOYL)PHENYL]-2-PHENYLMETHANESULFONYLACETAMIDE is not fully understood, but it is believed to interact with specific molecular targets through its sulfonyl and sulfonamide groups. These interactions could involve the inhibition of enzymes or the modulation of protein-protein interactions, affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets N-[4-(DIETHYLSULFAMOYL)PHENYL]-2-PHENYLMETHANESULFONYLACETAMIDE apart from similar compounds is the presence of both sulfonyl and sulfonamide groups, which can provide unique reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H24N2O5S2 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-benzylsulfonyl-N-[4-(diethylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C19H24N2O5S2/c1-3-21(4-2)28(25,26)18-12-10-17(11-13-18)20-19(22)15-27(23,24)14-16-8-6-5-7-9-16/h5-13H,3-4,14-15H2,1-2H3,(H,20,22) |
InChI Key |
NTJKNRAFRWXEKW-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Bromo-3-methylphenyl)sulfanyl]-5-nitropyridine](/img/structure/B215365.png)
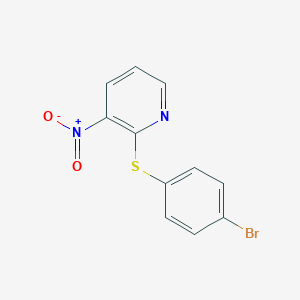
![4-nitro-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-imidazole](/img/structure/B215370.png)
![5-[(3,5-dichlorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215374.png)
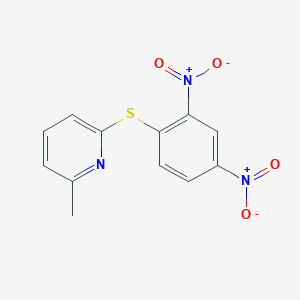
![2-[(2-Chlorophenyl)sulfanyl]-5-nitropyridine](/img/structure/B215376.png)
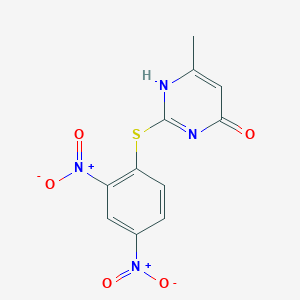
![2-[(3-Amino-2-pyridinyl)sulfanyl]-5-nitro-3-methylpyridine](/img/structure/B215381.png)
![5-nitro-4-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine](/img/structure/B215382.png)
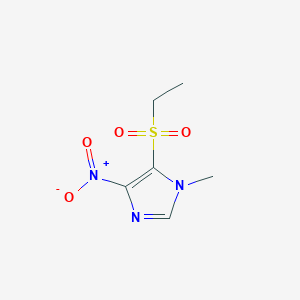
![3-Nitro-2-[(5-methyl-2-pyridinyl)sulfanyl]pyridine](/img/structure/B215387.png)
![1-ethyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole](/img/structure/B215389.png)
